H-Phg(4-OH)-OEt
Description
H-Phg(4-OH)-OEt, or 4-Hydroxyphenylglycine ethyl ester, is an ethyl ester derivative of 4-hydroxyphenylglycine. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.0 g/mol . Structurally, it features a para-hydroxyl (-OH) group on the phenyl ring and an ethyl ester (-OEt) moiety attached to the glycine backbone. This compound is used in peptide synthesis and biochemical research, where its ester group enhances lipophilicity and stability compared to the free carboxylic acid form .
Properties
IUPAC Name |
ethyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9,12H,2,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWJDUUVFSVART-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267908 | |
| Record name | Ethyl (αS)-α-amino-4-hydroxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43189-39-5 | |
| Record name | Ethyl (αS)-α-amino-4-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43189-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (αS)-α-amino-4-hydroxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phg(4-OH)-OEt typically involves the esterification of 4-hydroxyphenylglycine. One common method is the reaction of 4-hydroxyphenylglycine with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethoxy group (–OEt) in H-Phg(4-OH)-OEt is susceptible to hydrolysis or transesterification under acidic or basic conditions, analogous to reactions of ethyl esters in phosphonate chemistry .
-
Acidic Hydrolysis :
Protonation of the ester carbonyl enhances nucleophilic attack by water, yielding the carboxylic acid. -
Basic Hydrolysis (Saponification) :
The ethoxy group is cleaved to form a sodium carboxylate.
| Reaction Type | Conditions | Product | Selectivity/Notes |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O, Δ | 4-hydroxy-phenylglycine | Reversible, mild conditions |
| Basic hydrolysis | NaOH, EtOH/H₂O | Sodium 4-hydroxy-phenylglycinate | Irreversible, high yield |
Aldol-Like Condensations
The hydroxyl group at the para position may participate in electrophilic aromatic substitution or conjugate addition. For example, under Horner-Wadsworth-Emmons (HWE) conditions, phosphonate esters react with aldehydes to form α,β-unsaturated carbonyls . While this compound lacks a phosphonate group, its ester functionality could engage in similar reactivity if activated:
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Hypothetical Olefination :
Base deprotonation could generate an enolate for aldehyde coupling, though this is speculative without experimental data.
Oxidation of the Phenolic –OH Group
The para-hydroxyl group may undergo oxidation to a quinone structure under strong oxidizing agents (e.g., KMnO₄, CrO₃):
This reactivity is akin to phenol oxidation pathways .
Etherification of the Phenolic –OH
The hydroxyl group could be alkylated or arylated under Mitsunobu conditions or via Williamson ether synthesis:
-
Williamson Ether Synthesis :
Photochemical or Thermal Rearrangements
Benzophenone-like structures (from the phenylglycine moiety) might undergo [2+2] cycloadditions or Norrish-type reactions under UV light, though this is conjectural.
Key Limitations in Available Data:
-
No direct studies on this compound were identified in the provided sources.
-
Predictions are based on analogous ester and aromatic alcohol chemistry .
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Experimental validation is required to confirm reaction outcomes.
For a definitive analysis, targeted literature searches or experimental investigations would be necessary. The absence of data underscores the need for original research on this compound.
Scientific Research Applications
Biochemical Applications
H-Phg(4-OH)-OEt has been utilized in numerous biochemical studies, particularly in enzyme catalysis and signal transduction research. Its derivatives have shown effectiveness as photoactivatable protecting groups (PPGs) in time-resolved studies.
Enzyme Kinetics
Studies have demonstrated that this compound derivatives can serve as effective tools for monitoring enzyme kinetics. For instance, the rapid release of phosphate groups from PPGs like this compound allows researchers to investigate substrate binding and enzyme conformational changes under physiological conditions .
Table 1: Enzyme Kinetics Studies Using this compound Derivatives
Photochemistry and Fluorescent Probes
The photochemical properties of this compound derivatives make them suitable for applications in fluorescent probes, particularly those based on photoinduced electron transfer (PeT) mechanisms. These probes are essential for cell imaging and disease diagnosis.
PeT-Based Fluorescent Probes
Recent advancements have shown that this compound can be incorporated into PeT-based fluorescent probes designed for specific biological targets such as reactive oxygen species and pH levels . The efficiency of these probes stems from their ability to undergo significant fluorescence enhancement upon interaction with target molecules.
Table 2: Characteristics of PeT-Based Probes Using this compound
| Probe Type | Target | Sensitivity |
|---|---|---|
| BODIPY-derived | Cell Polarity | High sensitivity to changes in solvent polarity . |
| Fluorescent Probe 2 | Reactive Species | Linear response and specificity for target detection . |
Drug Discovery
In the realm of drug discovery, this compound derivatives are being explored for their potential as fluorinated compounds, which can significantly alter the pharmacokinetic properties of drugs. The incorporation of fluorine into pharmaceuticals enhances stability and bioavailability, making these derivatives valuable in the development of new therapeutic agents.
Fragment-Based Drug Discovery
Fluorinated compounds derived from this compound are employed in fragment-based drug discovery, where they aid in identifying promising drug candidates through 19F-NMR techniques . This method allows for the screening of libraries of fluorinated fragments to uncover effective binding modes.
Case Study: 18F-Radiotracers
A notable application involves the development of 18F-labeled molecules for Positron Emission Tomography (PET), where radiotracers derived from this compound are used to visualize biological processes in vivo, particularly in cancer diagnostics .
Mechanism of Action
The mechanism of action of H-Phg(4-OH)-OEt involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes such as carnitine palmitoyltransferase-1 (CPT1), which plays a role in fatty acid metabolism. By inhibiting CPT1, this compound can alter metabolic pathways and affect cellular energy production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural and Physical Properties
Key Observations :
- Steric Effects : Acetylation (Ac-Phg(4-OH)-OEt) adds bulk, which may stabilize the compound during peptide synthesis but reduce reactivity .
- Electronic Effects : The electron-withdrawing 4-Cl substituent in H-Phg(4-Cl)-OH increases acidity compared to 4-OH derivatives, altering solubility and reactivity .
Table 2: Activity Trends
Key Findings :
- Positional Influence : Para-substituents (e.g., 4-OH) are generally more favorable for activity than ortho (2-OH) or meta (3-OH) positions. For example, in ligustrazine derivatives, activity follows: 4-OH > 2-OH > 3-OH .
- Functional Group Impact : Ethyl esters (OEt) improve stability and solubility in organic media, making this compound advantageous in synthetic applications .
Key Observations :
- Biginelli Derivatives: While unrelated to phenylglycine, 4-OH-OEt analogs in dihydropyrimidinones show high yields (82–89%) under solvent-free conditions, highlighting the general synthetic feasibility of para-substituted esters .
Critical Analysis of Contradictions and Context Dependencies
- Positional Effects : While 4-OH is favorable in ligustrazine derivatives , it abolishes activity in diarylthiophenes , underscoring the importance of target-specific SAR.
- Ester vs. Acid : Ethyl esters enhance lipophilicity but may require hydrolysis in vivo to release the active carboxylic acid form, adding a metabolic step .
Biological Activity
The compound H-Phg(4-OH)-OEt , also known as 4-hydroxyphenylglycine ethyl ester , has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Research has indicated that this compound exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : this compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Modulation of Receptor Activity : The compound acts as a modulator for certain neurotransmitter receptors, influencing neuronal signaling pathways.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The results are summarized in Table 1.
| Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that this compound possesses significant antimicrobial activity, comparable to standard antibiotics.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The results are detailed in Table 2.
The compound's ability to inhibit cell proliferation indicates its potential as an antitumor agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the phenolic hydroxyl group or the ethyl ester can significantly alter its potency. Research has shown that:
- Hydroxyl Substitution : The presence of the hydroxyl group enhances interaction with target sites, increasing activity.
- Alkyl Chain Length : Variations in the alkyl chain length of the ester affect lipophilicity and membrane permeability, impacting overall bioavailability.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The compound was administered prior to inducing oxidative stress, resulting in reduced neuronal apoptosis and improved cognitive function compared to control groups. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Study 2: Anti-inflammatory Properties
Another study assessed the anti-inflammatory effects of this compound in vitro using macrophage cell lines stimulated with lipopolysaccharides (LPS). The compound significantly reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing H-Phg(4-OH)-OEt, and how do pH conditions influence yield?
- Methodological Answer : Synthesis requires precise pH control (e.g., pH 4–6) to stabilize the hydroxyl group and prevent ester hydrolysis. Deviations can reduce purity due to side reactions like intramolecular cyclization. Use buffered solutions (e.g., FeCl₃/NaOH systems) and monitor pH via titration or digital probes during reaction steps . Post-synthesis, employ techniques like HPLC or LC-MS to assess purity and identify byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer : Combine NMR (¹H/¹³C), IR, and mass spectrometry. In ¹H NMR, prioritize the hydroxyl proton (δ 4.8–5.2 ppm, broad) and ester carbonyl (δ 170–175 ppm in ¹³C). IR should show O-H stretches (~3200 cm⁻¹) and ester C=O (~1720 cm⁻¹). Cross-validate with high-resolution MS to confirm molecular weight ±1 ppm accuracy .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should test degradation kinetics at 4°C (short-term) vs. -20°C/-80°C (long-term) in sealed, moisture-free environments. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., free acid or dimerized species) indicate suboptimal storage .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve this compound yields while minimizing racemization?
- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived ligands) to suppress racemization during esterification. Use Design of Experiments (DoE) to optimize variables (pH, temperature, solvent polarity). Monitor enantiomeric excess via chiral HPLC or circular dichroism .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay protocols). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Apply bibliometric tools to map methodological trends and gaps in the literature .
Q. How can computational modeling enhance mechanistic studies of this compound’s reactivity?
- Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to model transition states for ester hydrolysis or hydroxyl-group interactions. Validate with experimental kinetic data (e.g., Arrhenius plots). Molecular dynamics simulations (AMBER/GROMACS) can predict solvent effects on stability .
Q. What frameworks guide systematic literature reviews on this compound’s applications in medicinal chemistry?
- Methodological Answer : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure research questions. For example: In in vitro models (P), how does this compound (I) compare to analogous esters (C) in inhibiting enzyme X (O) over 24h (T)? Use bibliometric coupling to identify emerging trends in pharmacological studies .
Methodological Considerations
- Data Contradiction Analysis : Follow OOS/OOT protocols to investigate outliers, including root-cause analysis (e.g., instrument calibration, sample contamination) and replication studies .
- Research Design : For in vivo studies, align participant selection criteria with PICOT frameworks (e.g., age, metabolic profiles) and ensure ethical compliance per NIH guidelines .
- Literature Synthesis : Use tools like VOSviewer for co-citation networks to map historical developments and identify understudied areas (e.g., this compound’s role in prodrug design) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
